molecular formula C9H11Cl2NO B3054477 Ethyl 3-chlorobenzimidate hydrochloride CAS No. 60612-87-5

Ethyl 3-chlorobenzimidate hydrochloride

Cat. No. B3054477
CAS No.: 60612-87-5
M. Wt: 220.09 g/mol
InChI Key: WWVBRUOYKGDMFY-UHFFFAOYSA-N
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Patent
US06528514B1

Procedure details

Hydrogen chloride was bubbled through a solution of 3-chlorobenzonitrile (25.5 g, 0.185 mol) in ethanol (250 mL) to saturation under ice-cooling and the reaction mixture was stirred at room temperature for 17 hours. The solvent was distilled off under reduced pressure and the residual solid was suspended in diethyl ether (200 mL), then collected by filtration, washed with diethyl ether (200 mL) and dried in vacuo at 60° C. to give 38.3 g (94%) of ethyl 3-chlorobenzimidate hydrochloride as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[CH2:11]([OH:13])[CH3:12]>>[ClH:2].[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6](=[NH:7])[O:13][CH2:11][CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C(OCC)=N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 38.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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